N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-23-13-3-2-4-14(11-13)24(21,22)17-9-10-19-16(20)8-7-15(18-19)12-5-6-12/h2-4,7-8,11-12,17H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSCJPSDGPEIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Methoxybenzenesulfonamide Moiety: This step involves the reaction of the pyridazinone intermediate with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Research indicates that N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzenesulfonamide shows promising antitumor effects. In vitro studies have demonstrated its ability to induce G1 cell cycle arrest and apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The compound has been shown to inhibit specific pathways associated with tumor growth, making it a candidate for further development in cancer therapeutics .
Enzyme Inhibition
The compound's sulfanilide moiety allows it to interact with various enzymes, particularly those involved in metabolic pathways. Studies have suggested that it may inhibit enzymes linked to cancer metabolism, thereby reducing tumor proliferation . This mechanism of action is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy.
Modulation of Biological Pathways
This compound may also modulate various biological pathways through receptor interactions. Its structure suggests potential interactions with protein targets involved in signal transduction, which could lead to novel therapeutic strategies for diseases beyond cancer .
Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of this compound on several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with the mechanism attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Case Study 2: Enzyme Interaction Analysis
Another study focused on the compound's interaction with specific metabolic enzymes. Using enzyme assays, researchers found that this compound exhibited competitive inhibition against target enzymes involved in nucleotide synthesis, which are often upregulated in cancer cells . This finding supports its potential use as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Differences and Implications
Sulfonamide vs. Acetamide Linkage: The target compound’s sulfonamide group (SO₂NH₂) differs from the acetamide (CONH₂) in the analog from . This may improve bioavailability or target binding in drug design.
Aromatic Substituent Variations :
- The 3-methoxybenzenesulfonamide group in the target compound contrasts with the 2,4-dimethoxybenzyl group in ’s analog. The methoxy group’s position (para in the target vs. ortho/para in the analog) influences steric and electronic effects, which could alter receptor interactions or metabolic stability.
This complexity may enhance selectivity for enzymes like kinases but could increase synthetic challenges.
Hypothetical Pharmacological Considerations
- Target Compound : The sulfonamide group may confer affinity for metalloenzymes (e.g., carbonic anhydrase), while the cyclopropyl group could enhance metabolic stability by resisting oxidative degradation.
- Acetamide Analog () : The 2,4-dimethoxybenzyl group might improve lipophilicity, favoring blood-brain barrier penetration, but could reduce aqueous solubility.
Biological Activity
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzenesulfonamide is a complex organic compound classified under sulfanilides, characterized by its unique structural features that contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular formula of this compound is . The structural components include:
- Pyridazine core : Known for various biological activities.
- Cyclopropyl group : Imparts unique steric and electronic properties.
- Methoxybenzenesulfonamide moiety : Contributes to the compound's reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyridazine core and subsequent functionalization with the benzenesulfonamide group. Common reagents used in this process include:
- Potassium permanganate for oxidation.
- Sodium borohydride for reduction.
- Halogenating agents for substitution reactions.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In particular, studies have shown that derivatives can induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, derivatives of related pyridazinone compounds have demonstrated IC50 values ranging from 49.79 µM to 113.70 µM against human cancer cell lines such as RKO and HeLa .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Derivative 4s | RKO | 60.70 | Induces apoptosis |
| Derivative 4r | PC-3 | 49.79 | G1 phase arrest |
| Derivative 4q | HeLa | 78.72 | Cell morphology changes |
Anti-inflammatory Activity
The structural features of this compound suggest potential interactions with enzymes or receptors involved in inflammatory pathways. Preliminary studies indicate that it may inhibit specific enzymes associated with inflammation, although detailed mechanisms remain under investigation.
Antimicrobial Properties
Similar compounds within the pyridazinone class have been reported to possess antimicrobial activity. The unique structure of this compound may allow it to interact with microbial targets, potentially leading to therapeutic applications in treating infections .
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated several derivatives of pyridazinones for their cytotoxic effects against multiple human tumor cell lines. The most potent derivative exhibited a significant reduction in cell viability (up to 70%) in the RKO cell line after treatment with 100 µM concentrations for 48 hours . -
Mechanistic Insights :
Further investigations into the mechanism of action revealed that certain derivatives could inhibit pathways related to tumor growth by interfering with specific protein interactions and signaling pathways involved in cell proliferation.
Q & A
Basic: What are recommended synthetic routes for preparing N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzenesulfonamide, and what analytical methods validate its purity?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Pyridazine Core Formation : Cyclocondensation of cyclopropanecarboxylic acid derivatives with hydrazine hydrate to form the 3-cyclopropylpyridazin-6(1H)-one scaffold .
Ethylamine Sidechain Introduction : Alkylation of the pyridazinone nitrogen using 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) .
Sulfonamide Coupling : React the intermediate with 3-methoxybenzenesulfonyl chloride in pyridine or dichloromethane with DMAP catalysis, followed by purification via column chromatography (petroleum ether/ethyl acetate gradient) .
Validation :
- Purity : HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm.
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR, comparing chemical shifts to analogous pyridazine sulfonamides .
Basic: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer:
Contradictions may arise from assay variability (e.g., cell line differences) or pharmacokinetic factors (e.g., solubility). To address this:
Standardize Assays : Use isogenic cell lines and consistent ATP-based viability assays (e.g., CellTiter-Glo®) to minimize protocol-driven variability .
Solubility Optimization : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and verify solubility in assay buffers via dynamic light scattering (DLS) .
Data Reconciliation : Apply meta-analysis frameworks (e.g., random-effects models) to harmonize results from disparate studies, accounting for covariates like incubation time and concentration ranges .
Advanced: What computational strategies are effective for predicting the binding affinity of this compound to kinase targets, and how do methodological differences impact model reliability?
Methodological Answer:
Molecular Docking : Use AutoDock Vina with flexible sidechain residues in the ATP-binding pocket of kinases (e.g., CDK2, MAPKAPK2). Validate with co-crystallized ligands from the PDB .
MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability, focusing on hydrogen bonds between the sulfonamide group and kinase hinge regions .
Methodological Divergence :
- Receptor Selection : Models using single receptors (e.g., I7) may overfit, while multi-receptor ensembles (e.g., 52 mouse receptors) better approximate in vivo conditions but require higher computational resources .
- Feature Extraction : QSAR models based on 2D descriptors (e.g., MOE) may conflict with 3D pharmacophore alignments; cross-validate using both approaches .
Advanced: How can structure-activity relationship (SAR) studies optimize the 3-methoxybenzenesulfonamide moiety for enhanced target selectivity?
Methodological Answer:
Isosteric Replacements : Substitute the methoxy group with trifluoromethoxy (improves metabolic stability) or ethoxy (enhances hydrophobic interactions) .
Sulfonamide Modifications : Introduce methyl groups ortho to the sulfonamide to sterically hinder off-target binding. Validate via competitive binding assays .
Crystallographic Analysis : Co-crystallize derivatives with target kinases (e.g., PIM1) to identify critical hydrogen bonds (e.g., sulfonamide oxygen with Lys67) .
Advanced: What experimental designs are critical for distinguishing between on-target and off-target effects in in vivo studies of this compound?
Methodological Answer:
Rescue Experiments : Co-administer a selective kinase inhibitor (e.g., SB203580 for p38 MAPK) to determine if phenotypic effects are reversed .
CRISPR Knockout Models : Use HEK293T cells with CRISPR-mediated deletion of the putative target kinase to confirm on-target activity .
Proteomic Profiling : Perform kinome-wide screening (e.g., KINOMEscan®) at 1 µM to identify off-target interactions, prioritizing kinases with >50% binding .
Advanced: How can researchers address discrepancies in pharmacokinetic (PK) data between rodent models and human microsomal assays?
Methodological Answer:
Species-Specific Metabolism : Compare hepatic extraction ratios in rat liver microsomes vs. human hepatocytes. Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic hotspots .
Physiologically Based PK (PBPK) Modeling : Input microsomal clearance data into GastroPlus® to simulate human AUC, adjusting for interspecies differences in protein binding .
Prodrug Strategies : Mask the sulfonamide as a tert-butyl carbamate to improve oral bioavailability, with enzymatic cleavage monitored via LC-MS/MS .
Notes on Evidence Utilization
- Structural analogs (e.g., furan-substituted pyridazines ) informed synthesis and SAR guidance.
- Methodological frameworks from longitudinal pharmacological studies guided contradiction analysis.
- Computational divergence principles clarified receptor modeling strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
